molecular formula C10H8ClNO5S B13259076 Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate

Cat. No.: B13259076
M. Wt: 289.69 g/mol
InChI Key: ZGTPBTCJRPDNBI-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorosulfonyl group, a carbonyl group, and a methyl ester group attached to the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like acetonitrile.

    Cycloaddition Reactions: Reagents such as alkenes and alkynes are used, often in the presence of catalysts like palladium or copper.

    Hydrolysis: Acidic or basic aqueous solutions are employed, with reaction conditions varying based on the desired product.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chlorosulfonyl group.

    Cycloaddition Reactions:

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its isoindole core structure also differentiates it from other compounds, providing a unique scaffold for further chemical modifications.

Properties

Molecular Formula

C10H8ClNO5S

Molecular Weight

289.69 g/mol

IUPAC Name

methyl 5-chlorosulfonyl-3-oxo-1,2-dihydroisoindole-1-carboxylate

InChI

InChI=1S/C10H8ClNO5S/c1-17-10(14)8-6-3-2-5(18(11,15)16)4-7(6)9(13)12-8/h2-4,8H,1H3,(H,12,13)

InChI Key

ZGTPBTCJRPDNBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N1

Origin of Product

United States

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